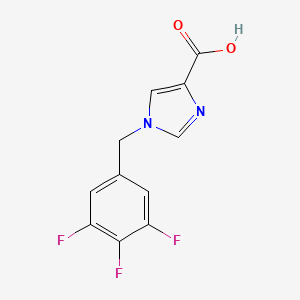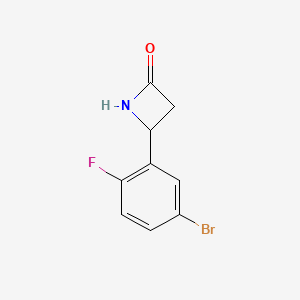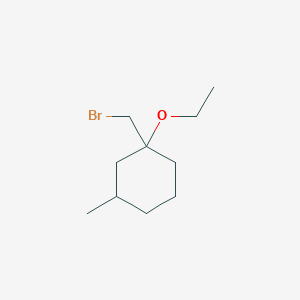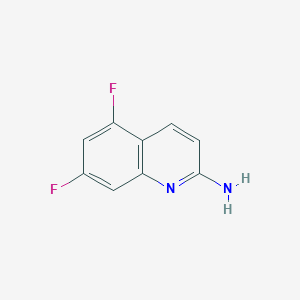
5,7-Difluoroquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Difluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H6F2N2, and it has a molecular weight of 180.15 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinolin-2-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For example, starting with 6-trifluoromethyl-5,7,8-trifluoroquinoline, treatment with Me2PSiMe3 can yield a mixture of dimethylphosphano derivatives, which can be further transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process may include steps such as cyclization, cycloaddition, and direct fluorination to achieve the desired fluorinated quinoline structure .
化学反応の分析
Types of Reactions
5,7-Difluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
科学的研究の応用
5,7-Difluoroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
作用機序
The mechanism of action of 5,7-Difluoroquinolin-2-amine involves its interaction with specific molecular targets. For instance, similar compounds like bedaquiline inhibit the c subunit of ATP synthase, disrupting ATP synthesis in bacterial cells . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.
類似化合物との比較
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
5,7-Difluoroquinolin-2-amine is unique due to the specific positioning of fluorine atoms on the quinoline ring, which can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
特性
分子式 |
C9H6F2N2 |
|---|---|
分子量 |
180.15 g/mol |
IUPAC名 |
5,7-difluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |
InChIキー |
ZRKUYHSQQBVXHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


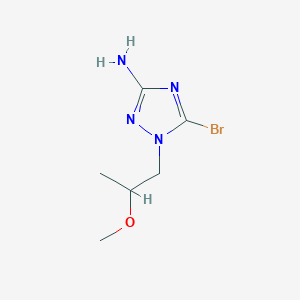
![N'-Hydroxy-2-(1-[(methylsulfanyl)methyl]cyclopropyl)ethanimidamide](/img/structure/B13319042.png)

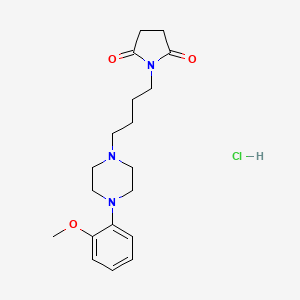
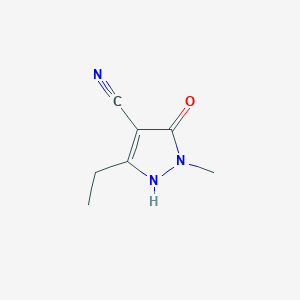

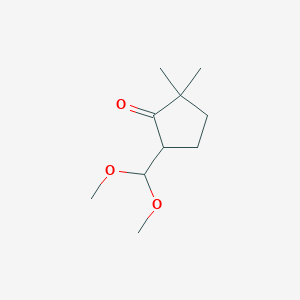
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

